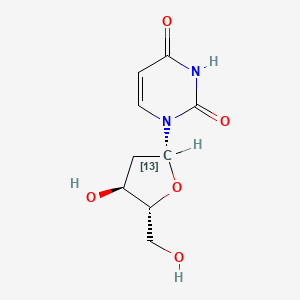
(2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid is a chiral aziridine derivative with significant potential in various fields of scientific research. This compound is characterized by its unique three-membered aziridine ring, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a β-amino ester with a suitable electrophile to form the aziridine ring. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using engineered microorganisms. These processes can offer advantages in terms of environmental sustainability and cost-effectiveness. For example, carbonyl reductase from Lactobacillus fermentum has been used to catalyze the asymmetric reduction of precursors to form the desired aziridine compound .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines under specific conditions.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amino acids or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oxaziridines, amino acids, and various substituted aziridines. These products can have significant applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
(2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid involves its interaction with specific molecular targets. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in enzyme inhibition and the modification of biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-2,3-dibromobutane: Another chiral compound with a similar stereochemistry but different functional groups.
(2S,3S)-2-amino-3-methoxybutanoic acid: A structurally related amino acid with different reactivity and applications.
Uniqueness
(2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid is unique due to its aziridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various fields of research and industrial applications .
Eigenschaften
IUPAC Name |
(2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-10-5(9)3-2(6-3)4(7)8/h2-3,6H,1H3,(H,7,8)/t2-,3-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBREPRICMCPNX-HRFVKAFMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2'-13C]2'-Deoxyuridine](/img/structure/B583574.png)



![1,2,3,5,6,8A-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B583585.png)



